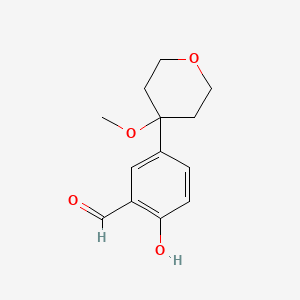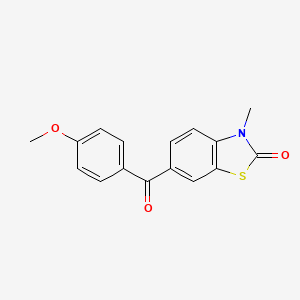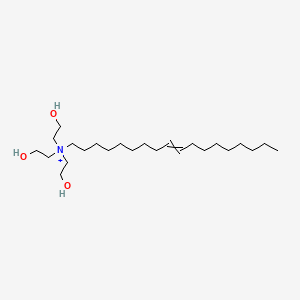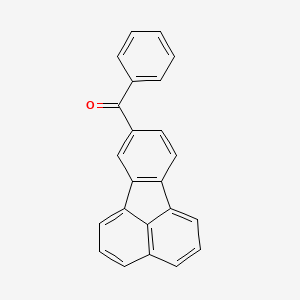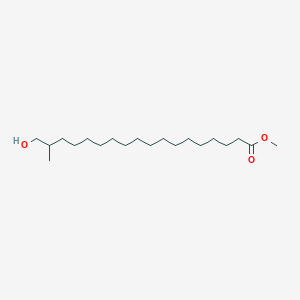
Methyl 18-hydroxy-17-methyloctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 18-hydroxy-17-methyloctadecanoate is a chemical compound with the molecular formula C20H40O3 It is a methyl ester derivative of octadecanoic acid, featuring hydroxyl and methyl substituents on the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 18-hydroxy-17-methyloctadecanoate typically involves the esterification of 18-hydroxy-17-methyloctadecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction can be represented as follows:
18-hydroxy-17-methyloctadecanoic acid+methanolacid catalystmethyl 18-hydroxy-17-methyloctadecanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 18-hydroxy-17-methyloctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Formation of 18-oxo-17-methyloctadecanoate.
Reduction: Formation of 18-hydroxy-17-methyloctadecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 18-hydroxy-17-methyloctadecanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 18-hydroxy-17-methyloctadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 17-methyloctadecanoate: Lacks the hydroxyl group present in methyl 18-hydroxy-17-methyloctadecanoate.
18-hydroxy-17-methyloctadecanoic acid: The free acid form of the compound.
Methyl stearate: A simple methyl ester of stearic acid without additional substituents.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methyl substituents on the carbon chain, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
183371-41-7 |
|---|---|
Fórmula molecular |
C20H40O3 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
methyl 18-hydroxy-17-methyloctadecanoate |
InChI |
InChI=1S/C20H40O3/c1-19(18-21)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(22)23-2/h19,21H,3-18H2,1-2H3 |
Clave InChI |
VJOOEIWIZFHOFR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCCCCCCCCCCC(=O)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


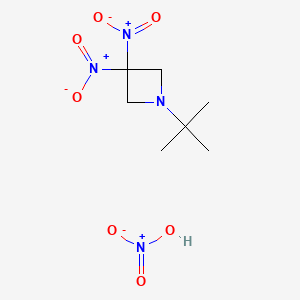
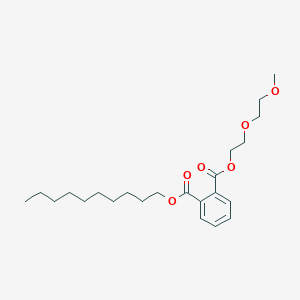
![(5S)-5-Benzyl-3-[(pyridin-3-yl)methylidene]pyrrolidin-2-one](/img/structure/B15163592.png)
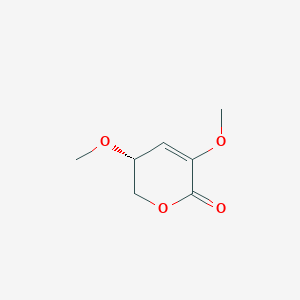
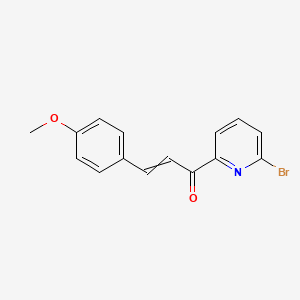
![Acetamide, 2,2'-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B15163614.png)
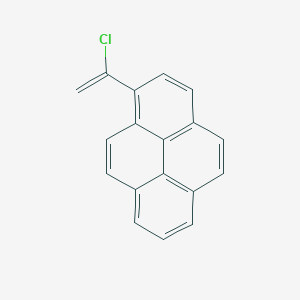
![6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B15163628.png)
![Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester](/img/structure/B15163648.png)
